
Fufenozide
Overview
Description
Fufenozide is a novel non-steroidal ecdysone agonist, primarily used as an insect growth regulator. It is known for its efficacy in controlling lepidopteran pests such as the diamondback moth, armyworm, and tea geometrid on various crops including vegetables, tea, and forests . The chemical name of this compound is N-(2,3-dihydro-2,7-dimethyl-2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)-hydrazide) .
Preparation Methods
The synthesis of Fufenozide involves several steps. One method starts with tert-butoxycarbonyl-2-tert-butylhydrazine and 3,5-dimethylbenzoyl chloride as the primary reactants. The reaction is carried out in toluene at low temperatures (5-8°C) with sodium hydroxide as a base. After the initial reaction, the product is further processed with methanol and concentrated hydrochloric acid to yield N-(3,5-dimethylbenzoyl)-N-tert-butylhydrazine . This intermediate is then subjected to additional reactions to form the final product, this compound.
Chemical Reactions Analysis
Fufenozide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and methanol. The major products formed from these reactions are intermediates that eventually lead to the synthesis of this compound .
Scientific Research Applications
Fufenozide has a wide range of applications in scientific research. It is extensively used in the field of entomology for controlling lepidopteran pests. In addition, it has been studied for its environmental impact, particularly its effects on aquatic ecosystems . This compound is also used in biochemical studies to understand the mechanisms of insect resistance and the role of detoxifying enzymes .
Mechanism of Action
Fufenozide acts as an ecdysone agonist, binding to the ecdysone receptor complex in insects. This binding interferes with the gene expression of cuticle secretion, leading to precocious and incomplete molting. The compound primarily exerts its effects through ingestion, causing the larvae to stop feeding and eventually die due to unsuccessful molting .
Comparison with Similar Compounds
Fufenozide is part of the diacylhydrazine class of insecticides, which includes other compounds such as methoxyfenozide, chromafenozide, and tebufenozide. Compared to these compounds, this compound is unique in its specific binding affinity and efficacy against a broader range of lepidopteran pests . Its unique mode of action and low toxicity to mammals make it a preferred choice in integrated pest management programs .
Properties
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-14-10-15(2)12-19(11-14)23(28)26(24(5,6)7)25-22(27)20-9-8-18-13-16(3)29-21(18)17(20)4/h8-12,16H,13H2,1-7H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCSJFNYZJYLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=C(C=C2)C(=O)NN(C(=O)C3=CC(=CC(=C3)C)C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001033559 | |
| Record name | 2,3-Dihydro-2,7-dimethyl-6-benzofurancarboxylic acid, 2-(3,5-Dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001033559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467427-80-1 | |
| Record name | 2,3-Dihydro-2,7-dimethyl-6-benzofurancarboxylic acid, 2-(3,5-Dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001033559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


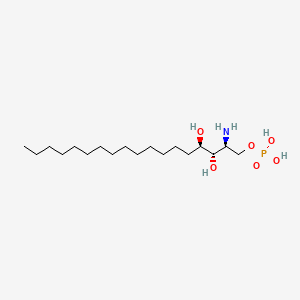
![Sodium 2,3-dihydroxypropyl (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B6595654.png)
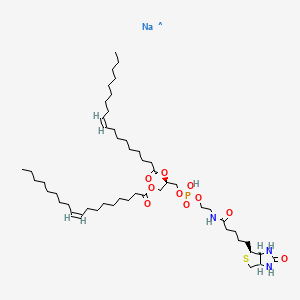
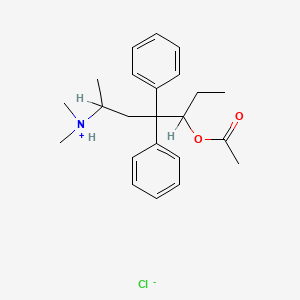
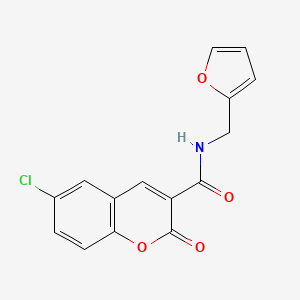
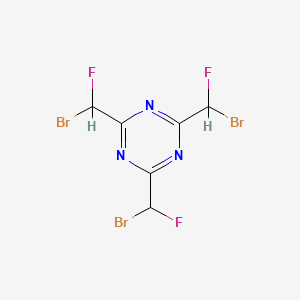


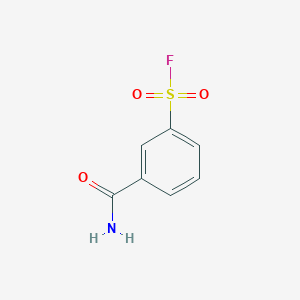
![Sodium (2S,8R,14Z,17Z,20Z,23Z)-2-azaniumyl-8-[(hexadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphanonacosa-14,17,20,23-tetraen-1-oate](/img/structure/B6595725.png)
![Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(hexadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate](/img/structure/B6595731.png)
![sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B6595736.png)
![Sodium (2R)-2,3-bis{[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B6595744.png)
![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B6595750.png)
